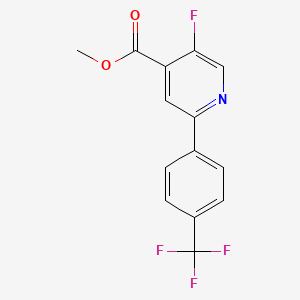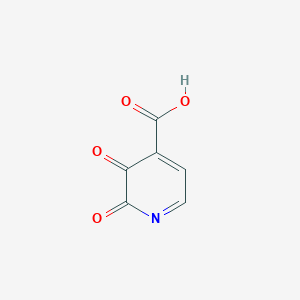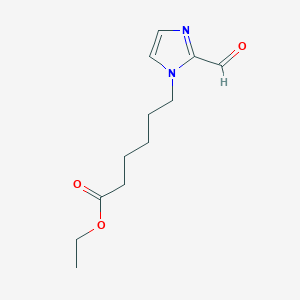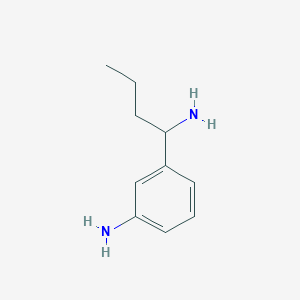![molecular formula C11H22N2O B12066172 (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)
(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The this compound compound is characterized by the presence of a methyl group at the second position and an oxan-4-ylmethyl group attached to the piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpiperazine with oxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves catalytic processes. One such method is the catalytic cyclization of aminoethylethanolamine or diethylenetriamine using a suitable catalyst. This process is highly selective and efficient, making it suitable for large-scale production . Another method involves the use of a fixed-bed reactor with a Cu–Cr–La/γ-Al2O3 catalyst, which allows for the co-production of piperazine and its derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include m-CPBA for oxidation, LiAlH4 for reduction, and various halogenated compounds for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced piperazine compounds, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to inhibit certain enzymes or receptors, leading to their therapeutic effects. The compound may interact with the epidermal growth factor receptor (EGFR) pathway, which is involved in cell proliferation and survival . By inhibiting EGFR, the compound can potentially exert anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-piperazine: A protected piperazine derivative used in various synthetic applications.
Piperidine derivatives: Compounds containing a six-membered ring with one nitrogen atom, similar to piperazine but with different chemical properties.
Uniqueness
(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-4-ylmethyl group enhances its reactivity and potential biological activity compared to other piperazine derivatives .
Propriétés
Formule moléculaire |
C11H22N2O |
|---|---|
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
(2S)-2-methyl-1-(oxan-4-ylmethyl)piperazine |
InChI |
InChI=1S/C11H22N2O/c1-10-8-12-4-5-13(10)9-11-2-6-14-7-3-11/h10-12H,2-9H2,1H3/t10-/m0/s1 |
Clé InChI |
VCAKCHWUEJRITH-JTQLQIEISA-N |
SMILES isomérique |
C[C@H]1CNCCN1CC2CCOCC2 |
SMILES canonique |
CC1CNCCN1CC2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester](/img/structure/B12066152.png)




